molecular formula C13H18FN B2993983 [1-(3-Fluorophenyl)cyclohexyl]methanamine CAS No. 771583-23-4

[1-(3-Fluorophenyl)cyclohexyl]methanamine

Cat. No.: B2993983
CAS No.: 771583-23-4
M. Wt: 207.292
InChI Key: FVUNYNAPGFKYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It has a molecular formula of C13H18FN and a molecular weight of 207.29 g/mol

Preparation Methods

The synthesis of [1-(3-Fluorophenyl)cyclohexyl]methanamine involves several steps. One common synthetic route includes the reaction of 3-fluorobenzaldehyde with cyclohexylmagnesium bromide to form the corresponding alcohol, which is then converted to the amine via reductive amination. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .

Chemical Reactions Analysis

[1-(3-Fluorophenyl)cyclohexyl]methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

[1-(3-Fluorophenyl)cyclohexyl]methanamine has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry and for the synthesis of other compounds.

    Biology: It is studied for its effects on biological systems, including its potential as a stimulant.

    Medicine: Research is ongoing to explore its potential therapeutic uses and its effects on the central nervous system.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of [1-(3-Fluorophenyl)cyclohexyl]methanamine involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of dopamine and norepinephrine, leading to enhanced alertness and energy. The molecular targets and pathways involved include the dopamine and norepinephrine transporters, which are inhibited by the compound, resulting in increased levels of these neurotransmitters in the synaptic cleft.

Comparison with Similar Compounds

[1-(3-Fluorophenyl)cyclohexyl]methanamine is similar to other cathinone derivatives, such as:

    Methcathinone: A stimulant with a similar structure but without the fluorine atom.

    Mephedrone: Another cathinone derivative with different substituents on the phenyl ring.

    4-Fluoromethcathinone (4-FMC): A positional isomer with the fluorine atom at the 4-position on the phenyl ring

Properties

IUPAC Name

[1-(3-fluorophenyl)cyclohexyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN/c14-12-6-4-5-11(9-12)13(10-15)7-2-1-3-8-13/h4-6,9H,1-3,7-8,10,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUNYNAPGFKYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.